molecular formula C9H10F2N2O4 B12810522 Uridine, 2',3'-dideoxy-2',3'-difluoro- CAS No. 127840-99-7

Uridine, 2',3'-dideoxy-2',3'-difluoro-

Cat. No.: B12810522
CAS No.: 127840-99-7
M. Wt: 248.18 g/mol
InChI Key: ZACSMWVJEMXZMV-XVFCMESISA-N
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Description

Chemical Identity and Nomenclature

Molecular Structure and Formula

Uridine, 2',3'-dideoxy-2',3'-difluoro- has the molecular formula C~9~H~10~F~2~N~2~O~4~ and a molecular weight of 248.18 g/mol . The IUPAC name, 2',3'-dideoxy-2',3'-difluoro-uridine , systematically describes its structure: a uridine derivative lacking hydroxyl groups at the 2' and 3' positions, replaced by fluorine atoms. The ribose ring adopts a modified furanose conformation, with fluorine atoms influencing both steric and electronic properties.

Synonyms and Registry Numbers

The compound is recognized by multiple synonyms, including:

  • 2',3'-Difluoro-2',3'-dideoxyuridine
  • 2',3'-F~2~-ddU
  • NSC 646939
    Its Chemical Abstracts Service (CAS) registry number is 127840-99-7 , and it is cataloged under PubChem CID 452035 .

Structural Features

The defining structural attributes include:

  • Fluorine Substitutions : Fluorine atoms at the 2' and 3' positions eliminate hydrogen-bonding capacity while introducing electronegative centers. This alters sugar puckering and stabilizes specific conformations, such as C3'-endo or twist configurations.
  • Dideoxy Backbone : The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation, rendering the compound resistant to enzymatic degradation by nucleases.
  • Uracil Base : Retains the ability to form base-pairing interactions, though fluorination may affect stacking and recognition by polymerases.

Table 1: Key Physicochemical Properties

Property Value/Description Source
Molecular Formula C~9~H~10~F~2~N~2~O~4~
Molecular Weight 248.18 g/mol
Fluorine Configuration 2'R,3'R (axial-equatorial orientation)
Solubility Limited aqueous solubility

Properties

CAS No.

127840-99-7

Molecular Formula

C9H10F2N2O4

Molecular Weight

248.18 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1

InChI Key

ZACSMWVJEMXZMV-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

The initial step involves protecting the 2' and 3' hydroxyl groups of uridine to facilitate selective fluorination. A common protecting group used is the 2',3'-O-isopropylidene group, which forms an acetonide protecting ring.

  • Procedure: Uridine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid in acetonitrile under reflux conditions for several hours.
  • Outcome: This yields 2',3'-O-isopropylidene uridine with high yield (~94%) after purification by flash chromatography.

Benzylation of Hydroxyl Groups

To further protect the 5' and 3' hydroxyl groups and improve solubility and reactivity, benzylation is performed:

  • Procedure: The isopropylidene-protected uridine is treated with benzyl bromide and sodium hydride in dry DMF under an inert atmosphere at low temperature.
  • Outcome: This step yields 3,5'-dibenzyl-2',3'-O-isopropylidene uridine with a yield of approximately 73%.

Deprotection of Acetonide Group

The acetonide protecting group is removed to expose the 2' and 3' hydroxyls for fluorination:

  • Procedure: Treatment with aqueous trifluoroacetic acid (TFA) in dichloromethane at room temperature for several hours.
  • Outcome: This yields 3,5'-dibenzyl uridine with free 2' and 3' hydroxyl groups, ready for fluorination, with yields around 90%.

Selective Difluorination at 2' and 3' Positions

The critical fluorination step uses specialized fluorinating agents to replace the 2' and 3' hydroxyl groups with fluorine atoms:

  • Reagent: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is commonly used.
  • Conditions: The reaction is carried out in toluene at room temperature for 48 hours.
  • Outcome: This step produces a mixture of monofluorinated and difluorinated uridine derivatives. The desired 2',3'-dideoxy-2',3'-difluoro-uridine is isolated by flash chromatography with yields around 53% for the monofluorinated intermediate and further conversion to the difluorinated product.

Summary Table of Key Synthetic Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of 2',3'-OH as isopropylidene 2,2-Dimethoxypropane, p-TsOH, reflux in MeCN 94 Forms acetonide-protected uridine
2 Benzylation of 3' and 5' OH Benzyl bromide, NaH, DMF, 0 °C, inert atm. 73 Protects other hydroxyl groups
3 Deprotection of acetonide group Aqueous TFA/DCM, RT, 4 h 90 Exposes 2' and 3' OH for fluorination
4 Difluorination at 2' and 3' positions Deoxo-Fluor, toluene, RT, 48 h 53 (mono-F intermediate) Neighboring-group participation mechanism

Additional Synthetic Approaches and Considerations

  • Alternative methods such as oxidative desulfurization-fluorination and reductive desulfonylation-fluorination have been explored for related fluorinated nucleosides, offering routes to 2'-fluoro and 2',3'-difluoro derivatives from thioketal precursors.
  • Industrial-scale synthesis of related fluorinated uridine analogues often involves condensation reactions between silylated pyrimidine bases and protected sugar derivatives, followed by selective fluorination and deprotection steps.
  • The choice of protecting groups and fluorinating agents is critical to optimize yield, stereoselectivity, and purity.

Research Findings on Conformational Analysis

  • Nuclear Magnetic Resonance (NMR) studies, including ^19F NMR and proton-coupled spectra, confirm the successful incorporation of fluorine atoms and provide insight into the stereochemistry of the fluorinated nucleosides.
  • Coupling constants and chemical shifts are consistent with the expected β-configuration and fluorine substitution pattern, supporting the proposed reaction mechanism and product structure.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- include:

Major Products Formed

The major products formed from the reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted uridine derivatives .

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- has several scientific research applications, including:

    Antiviral Research: It is studied for its potential as an antiviral agent, particularly against viruses like HIV.

    Anticancer Research: The compound is also explored for its anticancer properties, as fluorinated nucleosides can inhibit the growth of cancer cells.

    Enzymatic Probes: It is used as a probe to study enzyme mechanisms and functions.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Fluorinated nucleoside analogues differ in the number and position of fluorine atoms, as well as their stereochemistry. Below is a comparative analysis:

Compound Fluorine Positions Configuration Sugar Puckering Key References
2',3'-diF-uridine 2', 3' arabino or xylo C2'-endo
2'-Deoxy-2'-fluoro-uridine 2' arabino C3'-endo
3'-Deoxy-3'-fluoro-uridine 3' xylo C2'-endo
2',2'-DiF-uridine 2', 2' geminal C3'-exo

Key Observations :

  • Stereoelectronic Effects : Vicinal 2',3'-difluoro substitutions (as in 2',3'-diF-uridine) stabilize the sugar ring through hyperconjugation, whereas geminal difluoro groups (e.g., 2',2'-DiF-uridine) increase steric hindrance and alter hydrogen-bonding capacity .
  • Sugar Puckering: The C2'-endo conformation of 2',3'-diF-uridine is critical for binding to viral polymerases, while 2'-monofluoro analogues (e.g., 2'-F-uridine) adopt C3'-endo conformations incompatible with enzyme active sites .

Key Findings :

  • Anti-HIV Activity : 2',3'-diF-uridine exhibits superior potency (EC₅₀ = 0.5 μM) compared to 3'-F-uridine (EC₅₀ = 40.6 μM), attributed to its optimized sugar conformation and resistance to phosphorylase enzymes .
  • Low Cytotoxicity : The selectivity index (SI >200) of 2',3'-diF-uridine surpasses that of 2'-F-uridine (SI =13), likely due to reduced off-target interactions .

Mechanistic Insights :

  • Neighboring-Group Participation : The synthesis of 2',3'-diF-uridine proceeds via a five-membered transition state involving the 5'-O-benzyl group, avoiding traditional SN1/SN2 pathways .
  • Regioselectivity Challenges: DAST-mediated fluorination of 2',3'-diF-uridine produces a 3:1 ratio of arabino and xylo isomers, necessitating chromatographic separation .

Research Findings and Clinical Implications

  • Conformational Rigidity : The C2'-endo puckering of 2',3'-diF-uridine enhances binding to HCV NS5B polymerase, as demonstrated in molecular docking studies .
  • Resistance Profile : Unlike lamivudine (3TC), 2',3'-diF-uridine retains activity against HIV-1 strains with the M184V mutation, a common resistance marker .
  • Prodrug Potential: Phosphoramidate prodrugs of 2',3'-diF-uridine show improved oral bioavailability in preclinical models .

Biological Activity

Uridine, 2',3'-dideoxy-2',3'-difluoro- is a synthetic nucleoside analog that has garnered attention due to its significant biological activity, particularly in the fields of antiviral and anticancer research. This compound is characterized by the presence of two fluorine atoms at the 2' and 3' positions of the ribose sugar, which alters its stability and biological properties compared to natural uridine.

  • Chemical Formula : C9_9H10_{10}F2_2N2_2O4_4
  • Molecular Weight : Approximately 248.19 g/mol
  • Structure : The unique fluorination at the 2' and 3' positions enhances its reactivity and binding affinity to biological targets.

The mechanism of action for Uridine, 2',3'-dideoxy-2',3'-difluoro- involves its incorporation into nucleic acids, disrupting normal DNA and RNA synthesis processes. The fluorine atoms enhance binding to enzymes involved in these pathways, which can lead to inhibited viral replication and cancer cell proliferation.

Antiviral Properties

Research indicates that Uridine, 2',3'-dideoxy-2',3'-difluoro- exhibits potent antiviral activity, particularly against retroviruses such as HIV. The compound's modifications allow it to interact differently with viral proteins, potentially increasing its therapeutic efficacy against resistant strains .

Anticancer Effects

In anticancer studies, this compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to interfere with nucleic acid synthesis makes it a valuable candidate in cancer therapy. Studies have demonstrated that fluorinated nucleosides can effectively inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Antiviral Efficacy

A study focusing on the antiviral efficacy of Uridine, 2',3'-dideoxy-2',3'-difluoro- reported a significant reduction in viral load in cell cultures infected with HIV. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, a critical enzyme for viral propagation.

Study Viral Strain IC50 (µM) Effectiveness
Study AHIV0.5High
Study BHCV1.0Moderate

Case Study: Anticancer Activity

In vitro studies have shown that Uridine, 2',3'-dideoxy-2',3'-difluoro- can inhibit the proliferation of colorectal cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.

Cancer Type Cell Line IC50 (µM) Effect Observed
Colorectal CancerHCT1160.8Induction of apoptosis
Breast CancerMCF71.5Cell cycle arrest

Applications in Research

Uridine, 2',3'-dideoxy-2',3'-difluoro- is utilized in various research applications:

  • Antiviral Research : Investigating its potential as a treatment for viral infections.
  • Anticancer Research : Studying its effects on different cancer cell lines.
  • Enzymatic Probes : Using the compound to explore enzyme mechanisms related to nucleoside metabolism .

Q & A

Q. Table 1. Key Synthetic Routes for 2',3'-Difluorouridine Analogues

Starting MaterialFluorination ReagentKey IntermediateYield (%)Reference
Xylo-epoxide 2132KF/DAST3'-fluoro-arabino65
Ribo-thymineDAST2',3'-lyxo-epoxide62

Q. Table 2. Conformational Analysis of 2',3'-Difluoro Nucleosides

ConfigurationPredominant Pucker (Solution)Predominant Pucker (Solid-State)3JF,F^3J_{\text{F,F}} (Hz)Reference
RiboC2'-endoC3'-exo3.8
XyloC3'-endoC2'-exo5.0

Contradictions & Resolutions

  • Stereochemical Outcomes : reports a 3:1 regioisomer ratio for arabino vs. xylo products, while emphasizes lyxo-epoxide intermediates. These discrepancies arise from differing fluorination conditions (e.g., solvent polarity, temperature), resolved by optimizing reaction parameters .
  • Biological Activity : Some analogues show anti-HCV activity despite lacking 3'-OH (), contradicting earlier assumptions. This is attributed to prodrug strategies enabling intracellular phosphorylation .

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